molecular formula C17H17FN6OS B2382248 N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-25-7

N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2382248
CAS No.: 863460-25-7
M. Wt: 372.42
InChI Key: IXAIAWMNCGHAPP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a novel synthetic compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a protein kinase inhibitor. Its molecular architecture, featuring a [1,2,3]triazolo[4,5-d]pyrimidine core, is structurally analogous to known kinase inhibitors, such as those targeting cyclin-dependent kinases (CDKs) and other ATP-binding sites [based on structural analysis of known kinase inhibitors]. The compound is designed to act as a potent and selective ATP-competitive antagonist, with its core scaffold mimicking the purine ring of ATP to facilitate binding within the kinase's catalytic cleft. The specific substitutions, including the 4-fluorophenyl and thioacetamide groups, are hypothesized to confer selectivity and enhance binding affinity towards specific kinase targets, potentially offering a new chemical tool for probing intracellular signaling pathways. Current research applications are focused on elucidating its precise mechanism of action, profiling its inhibitory activity across the kinome, and evaluating its efficacy in disrupting cell cycle progression and inducing apoptosis in various cancer cell lines [based on research into similar triazolopyrimidine scaffolds]. This makes it a valuable candidate for investigating dysregulated signaling in disease models and for supporting the development of targeted anticancer therapeutics.

Properties

IUPAC Name

N-cyclopentyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6OS/c18-11-5-7-13(8-6-11)24-16-15(22-23-24)17(20-10-19-16)26-9-14(25)21-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAIAWMNCGHAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structure combines a triazolo-pyrimidine core with a cyclopentyl group and a thioacetamide moiety, which may contribute to its therapeutic potential.

Biological Activity Overview

This compound has been evaluated for its interactions with various biological targets:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways associated with tumor growth and survival.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
7-(4-Fluorophenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidinLacks cyclopentyl groupAnticancerSimpler structure but retains triazole-pyrimidine core
N-(Cyclohexyl)-2-thiophenecarboxamideContains thiophene instead of triazoleAntimicrobialDifferent heterocyclic framework
5-Methyl-[1,2,4]triazolo[4,5-d]pyrimidine derivativesSimilar core but different substituentsAntiviralFocused on viral infections rather than cancer

The unique combination of the cyclopentyl group and the specific triazolo-pyrimidine structure gives this compound distinct properties that may enhance its therapeutic potential compared to other similar compounds .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of this compound for its biological activity:

  • In Vitro Studies : The compound was tested against various cancer cell lines (e.g., A549 lung cancer cells), demonstrating significant cytotoxic effects with IC50 values indicating effective concentration levels for inhibiting cell growth .
  • Antimicrobial Testing : In antimicrobial assays, this compound showed effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Anticancer Activity

N-cyclopentyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has shown promising results in inhibiting cancer cell proliferation. The mechanism may involve modulation of signaling pathways associated with tumor growth and survival. Initial studies indicate that the compound can effectively target specific cancer types, making it a valuable candidate for further development in cancer therapy.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The unique structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth.

Case Studies and Research Findings

Recent studies have evaluated the interactions of this compound with various biological targets:

  • Anticancer Studies : Research indicates that this compound can inhibit the proliferation of specific cancer cell lines. In vitro assays have demonstrated its effectiveness in reducing cell viability.
  • Antimicrobial Research : Studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The triazolo[4,5-d]pyrimidine core allows extensive derivatization. Key analogs and their properties are summarized below:

Compound Name/ID Substituents Melting Point (°C) Yield (%) Key Structural Features Reference
Target Compound N-cyclopentyl, 4-fluorophenyl, thioacetamide Not reported Not reported Fluorine-enhanced lipophilicity N/A
9b () Benzo[d]oxazol-2-ylthio, benzyl 154–155 18.5 Rigid benzoxazole; high melting point
9e () Morpholinomethyl, benzyl 89–90 89.9 Flexible morpholine; low melting point
Vipadenant () Furan-2-yl, 4-aminophenylmethyl Not reported Not reported Adenosine receptor antagonist
Compound Difluoro-azaspiro group, benzo[d]oxazole Liquid 11.0 Spirocyclic amine; liquid state

Key Observations :

  • Melting Points : Flexible substituents (e.g., morpholine in 9e ) reduce melting points compared to rigid groups (e.g., benzoxazole in 9b ) .
  • Yields : Steric hindrance or solubility issues may explain low yields (e.g., 11% in ), while optimized conditions (e.g., in 9e ) achieve >89% yields .
Spectroscopic Features
  • NMR Signatures: The triazolo[4,5-d]pyrimidine proton resonates at δ 8.6–8.8 ppm (e.g., δ 8.74 in ) .
  • Substituent Effects :
    • Morpholine protons in 9e appear as a multiplet at δ 2.23–2.31 ppm, while benzoxazole protons in 9b show aromatic signals at δ 7.35–7.42 ppm .

Challenges and Opportunities

  • Synthetic Optimization : Low yields in some analogs (e.g., 11% in ) highlight the need for improved coupling conditions .
  • Biological Profiling : Further studies are required to confirm the target compound’s activity, leveraging structural insights from analogs.

Q & A

Q. What strategies resolve discrepancies in cytotoxicity data between 2D vs. 3D cell models?

  • Methodological Answer :
  • 3D Spheroid Validation : Compare IC₅₀ values in colorectal cancer spheroids (HCT-116) vs. monolayers. Use imaging (Calcein AM/PI staining) to quantify penetration .
  • Microenvironment Mimicry : Incorporate extracellular matrix (e.g., Matrigel) and hypoxia (1% O₂) to better replicate in vivo conditions .
  • Metabolomic Profiling : LC-MS/MS identifies metabolic shifts (e.g., glycolysis inhibition) that differ between models .

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